molecular formula C14H28N2O4 B1244929 valinoctin B

valinoctin B

Cat. No. B1244929
M. Wt: 288.38 g/mol
InChI Key: VLUDHYVPNMGNDL-WSWARRKISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

valinoctin B is a natural product found in Streptomyces with data available.

Scientific Research Applications

1. Farnesyl Protein Transferase Inhibition

Valinoctin B, alongside valinoctin A, has been identified as a novel inhibitor of farnesyl protein transferase. Isolated from the Streptomyces strain MJ858-NF3, valinoctins exhibit dipeptide structures combining valine with a unique amino acyl moiety. The synthesis and structural elucidation of valinoctin A and B have been instrumental in understanding their bioactivity (Sekizawa et al., 1996).

2. Synthesis of Novel Amino Acids

Valinoctin B and its analogues have contributed to the development of synthetic methodologies for novel amino acids. The synthesis of these compounds, particularly focusing on the (2S,3R)-3-amino-2-hydroxyoctanoic acid component, has paved the way for creating a variety of bioactive molecules. This research underscores the significance of valinoctin B in the field of medicinal chemistry (Tsuda et al., 1996).

properties

Product Name

valinoctin B

Molecular Formula

C14H28N2O4

Molecular Weight

288.38 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-6-methyloctanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C14H28N2O4/c1-5-9(4)6-7-10(15)12(17)13(18)16-11(8(2)3)14(19)20/h8-12,17H,5-7,15H2,1-4H3,(H,16,18)(H,19,20)/t9?,10-,11+,12+/m1/s1

InChI Key

VLUDHYVPNMGNDL-WSWARRKISA-N

Isomeric SMILES

CCC(C)CC[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)O)N

Canonical SMILES

CCC(C)CCC(C(C(=O)NC(C(C)C)C(=O)O)O)N

synonyms

N-(6-methyl-3-amino-2-hydroxyoctanoyl)valine
valinoctin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.